Structural Differentiation: A Unique 5-Position Substitution Pattern
The primary differentiator of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is its specific chemical structure [1]. Unlike the clinically dominant hydantoin anticonvulsant phenytoin (5,5-diphenylhydantoin), this compound features a monosubstituted phenyl ring with a para-ethoxy group and a methyl group at the 5-position of the hydantoin core [2]. This distinct substitution pattern is predicted to significantly alter key physicochemical properties like lipophilicity (LogP) and molecular conformation, which are primary drivers of blood-brain barrier penetration and target engagement for CNS-active compounds.
| Evidence Dimension | Chemical Structure (5-Position Substituents) |
|---|---|
| Target Compound Data | 4-Ethoxyphenyl, Methyl |
| Comparator Or Baseline | Phenytoin: Phenyl, Phenyl; Ethotoin: Phenyl, Ethyl; Mephenytoin: Phenyl, Ethyl, 3-Methyl |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | N/A (Chemical structure analysis) |
Why This Matters
This specific substitution pattern provides a unique chemical probe for dissecting the structure-activity relationship (SAR) of the hydantoin anticonvulsant pharmacophore, enabling researchers to isolate the impact of para-ethoxy substitution and monomethylation on biological activity.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3047784, 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione. View Source
- [2] Bialer, M., et al. (2007). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 6(10), 793-804. View Source
